BuChE Inhibitory Potency: 3-Phenyl Scaffold Enables a Validated Hit with IC₅₀ = 7.41 µM
The racemic 1-benzyl derivative built directly on the 3-hydroxy-3-phenylindolin-2-one core (rac-1-benzyl-3-hydroxy-3-phenylindolin-2-one) demonstrated significant BuChE inhibition with an IC₅₀ of 7.41 µM, establishing the 3-phenyl-substituted scaffold as a hit [1]. In the same study, the unsubstituted 3-hydroxyindolin-2-one was not reported as active, indicating that the 3-phenyl group is a necessary structural determinant for BuChE engagement within this chemotype. Subsequent lead optimization on the same 3-phenyl scaffold yielded a compound with IC₅₀ = 6.61 µM, confirming that potency improvements are accessible without abandoning the 3-phenyl-substituted core [1].
| Evidence Dimension | BuChE inhibition (equine serum, Ellman's assay) |
|---|---|
| Target Compound Data | rac-1-Benzyl-3-hydroxy-3-phenylindolin-2-one: IC₅₀ = 7.41 µM (derivative built on the target scaffold) |
| Comparator Or Baseline | 3-Hydroxyindolin-2-one (unsubstituted): not active / not reported as a hit in the same screening cascade |
| Quantified Difference | >7.41 µM difference (qualitative: hit vs. non-hit) |
| Conditions | Equine serum BuChE; Ellman's spectrophotometric method; 96-well plate; pH 8.0 phosphate buffer; 25 °C; substrate: butyrylthiocholine iodide |
Why This Matters
For medicinal chemistry teams sourcing oxindole scaffolds for cholinesterase probe development, 3-hydroxy-3-phenylindolin-2-one provides the only validated BuChE hit scaffold among simple 3-hydroxyoxindoles, saving screening resources and offering a defined SAR starting point.
- [1] Totobenazara, J., Caldeira, T., Martins, R., & Burke, A. (2016). Design, Synthesis and Bioassays of 3‐Substituted‐3‐Hydroxyoxindoles for Cholinesterase Inhibition. ChemistrySelect, 1, 3920–3925. DOI: 10.1002/slct.201600932 View Source
